molecular formula C14H24N2OS B3532958 N,N'-Dicyclohexyl thiooxamide CAS No. 20836-95-7

N,N'-Dicyclohexyl thiooxamide

Cat. No.: B3532958
CAS No.: 20836-95-7
M. Wt: 268.42 g/mol
InChI Key: BHHBYQNPCVEMEN-UHFFFAOYSA-N
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Description

N,N’-Dicyclohexyl thiooxamide is an organic compound with the chemical formula C14H24N2S It is a derivative of thiooxamide, where the hydrogen atoms on the nitrogen atoms are replaced by cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dicyclohexyl thiooxamide can be synthesized through the reaction of cyclohexylamine with carbon disulfide, followed by the addition of a suitable oxidizing agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:

2C6H11NH2+CS2(C6H11NH)2CS+H2S2 \text{C}_6\text{H}_{11}\text{NH}_2 + \text{CS}_2 \rightarrow (\text{C}_6\text{H}_{11}\text{NH})_2\text{CS} + \text{H}_2\text{S} 2C6​H11​NH2​+CS2​→(C6​H11​NH)2​CS+H2​S

Industrial Production Methods

In industrial settings, the production of N,N’-Dicyclohexyl thiooxamide involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include additional purification steps such as recrystallization and distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclohexyl thiooxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexylamines.

    Substitution: Various substituted thiooxamides.

Scientific Research Applications

N,N’-Dicyclohexyl thiooxamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.

Mechanism of Action

The mechanism of action of N,N’-Dicyclohexyl thiooxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thioacetamide: A simpler thioamide with similar chemical properties.

    N,N’-Dimethyl thiooxamide: A derivative with methyl groups instead of cyclohexyl groups.

    Ethyl thiooxamidate: Another thioamide derivative with ethyl groups.

Uniqueness

N,N’-Dicyclohexyl thiooxamide is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.

Properties

IUPAC Name

N-cyclohexyl-2-(cyclohexylamino)-2-sulfanylideneacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHBYQNPCVEMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174956
Record name Oxamide, N,N'-dicyclohexylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20836-95-7
Record name Oxamide, N,N'-dicyclohexylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020836957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Dicyclohexyl thiooxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxamide, N,N'-dicyclohexylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexyl-2-(cyclohexylamino)-2-sulfanylideneacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y792VUF7E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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